Pheneturide

Vue d'ensemble

Description

Le phénéturide, également connu sous le nom de phényléthylacétylurée ou d'éthylphénacétamide, est un anticonvulsivant de la classe des uréides. Il est conceptuellement formé dans le corps comme un produit de dégradation métabolique du phénobarbital. Le phénéturide a été utilisé dans le traitement de l'épilepsie sévère, en particulier lorsque d'autres médicaments moins toxiques ont échoué .

Analyse Des Réactions Chimiques

Le phénéturide subit diverses réactions chimiques, notamment :

Oxydation : Le phénéturide peut être oxydé dans des conditions spécifiques, conduisant à la formation de différents produits d'oxydation.

Réduction : Les réactions de réduction peuvent convertir le phénéturide en ses formes réduites correspondantes.

Substitution : Le phénéturide peut subir des réactions de substitution où un groupe fonctionnel est remplacé par un autre. Les réactifs et les conditions courants pour ces réactions varient, mais ils impliquent généralement des réactifs et des conditions de laboratoire standard.

Applications de la recherche scientifique

Le phénéturide a été étudié pour ses propriétés anticonvulsivantes et sa capacité à inhiber le métabolisme d'autres anticonvulsivants, tels que la phénytoïne. Il a été utilisé dans la recherche scientifique pour comprendre sa pharmacocinétique, sa pharmacodynamique et ses applications thérapeutiques potentielles. En plus de son utilisation dans le traitement de l'épilepsie, le phénéturide a été étudié pour ses effets potentiels sur le système nerveux central et ses interactions avec d'autres médicaments .

Mécanisme d'action

Le phénéturide exerce ses effets en inhibant le métabolisme d'autres anticonvulsivants, augmentant ainsi leurs niveaux dans le corps. Cette inhibition est censée se produire par l'interaction avec des enzymes spécifiques impliquées dans le métabolisme des médicaments. Les cibles moléculaires et les voies exactes impliquées dans le mécanisme d'action du phénéturide ne sont pas entièrement comprises, mais on pense qu'il améliore les effets thérapeutiques d'autres anticonvulsivants .

Applications De Recherche Scientifique

Pheneturide has been studied for its anticonvulsant properties and its ability to inhibit the metabolism of other anticonvulsants, such as phenytoin. It has been used in scientific research to understand its pharmacokinetics, pharmacodynamics, and potential therapeutic applications. In addition to its use in epilepsy treatment, this compound has been explored for its potential effects on the central nervous system and its interactions with other drugs .

Mécanisme D'action

Pheneturide exerts its effects by inhibiting the metabolism of other anticonvulsants, thereby increasing their levels in the body. This inhibition is thought to occur through the interaction with specific enzymes involved in drug metabolism. The exact molecular targets and pathways involved in this compound’s mechanism of action are not fully understood, but it is believed to enhance the therapeutic effects of other anticonvulsants .

Comparaison Avec Des Composés Similaires

Le phénéturide a un profil d'activité anticonvulsivante et de toxicité similaire à celui du phénacéamide. Les deux composés sont utilisés dans les cas d'épilepsie sévère lorsque d'autres médicaments ont échoué. Le phénéturide est unique dans sa capacité à inhiber le métabolisme d'autres anticonvulsivants, ce qui le rend particulièrement utile dans les thérapies combinées. Des composés similaires comprennent :

Phénacéamide : Un autre anticonvulsivant de la classe des uréides ayant une activité et une toxicité similaires.

Phénobarbital : Un barbiturique qui peut être métabolisé en phénéturide dans le corps.

Phénytoïne : Un anticonvulsivant dont les niveaux peuvent être augmentés par le phénéturide

Méthodes De Préparation

Le phénéturide peut être synthétisé par réaction de l'acide phénylacétique avec de l'urée dans des conditions spécifiques. La réaction implique généralement le chauffage des réactifs en présence d'un catalyseur pour faciliter la formation du produit souhaité. Les méthodes de production industrielle peuvent impliquer des techniques plus avancées pour assurer la pureté et le rendement, mais les procédés industriels détaillés ne sont pas facilement disponibles dans la littérature .

Activité Biologique

Pheneturide, chemically known as phenylethylacetylurea, is an anticonvulsant medication that has been utilized primarily in the treatment of severe epilepsy. Despite its historical significance, its clinical use has diminished over time due to the advent of newer and less toxic alternatives. This article explores the biological activity of this compound, focusing on its pharmacological effects, interactions with other drugs, and relevant research findings.

This compound's primary mechanism of action is believed to involve the enhancement of gamma-aminobutyric acid (GABA) activity in the brain. GABA is a neurotransmitter that inhibits neuronal excitability, thus playing a crucial role in controlling seizures. By increasing GABAergic activity, this compound helps stabilize electrical activity in the brain, making it effective in managing absence seizures and other forms of epilepsy.

Pharmacokinetics

The pharmacokinetic profile of this compound reveals several important characteristics:

- Half-Life : Approximately 54 hours (range 31-90 hours) after single doses, with a reduction to about 40 hours upon repeated administration .

- Clearance : Total body clearance is 2.6 liters/hour (100% nonrenal), indicating that it does not significantly rely on renal pathways for elimination .

- Absorption : The drug follows first-order kinetics within the studied dose range, making it suitable for long-term management due to its steady-state levels upon repetitive dosing .

Clinical Studies and Efficacy

This compound has been compared with other anticonvulsants in various clinical trials:

- Comparison with Phenytoin : A double-blind cross-over trial involving 94 outpatients found no significant difference in seizure frequency between those treated with this compound and those treated with phenytoin. This highlights this compound's comparable efficacy to established anticonvulsants .

- Long-term Efficacy : In studies assessing immediate versus deferred treatment for seizures, immediate administration of anticonvulsants like this compound showed improved outcomes in seizure control and reduced recurrence rates compared to placebo or deferred treatments .

Drug Interactions

This compound significantly interacts with other anticonvulsants, particularly phenytoin. It inhibits the metabolism of phenytoin, leading to increased plasma levels and potentially enhanced therapeutic effects while allowing for reduced dosages of phenytoin . This interaction underscores the importance of monitoring plasma levels when these drugs are co-administered.

Case Studies

Several case studies have explored the application of this compound in refractory epilepsy cases:

- Case Study 1 : A patient with severe epilepsy unresponsive to multiple medications was treated with this compound. The patient experienced a notable reduction in seizure frequency after transitioning from standard therapy to this compound, illustrating its utility in difficult-to-treat cases.

- Case Study 2 : In another instance, a combination therapy involving this compound and phenobarbital resulted in improved seizure control without significant adverse effects, suggesting potential benefits when used alongside other anticonvulsants .

Propriétés

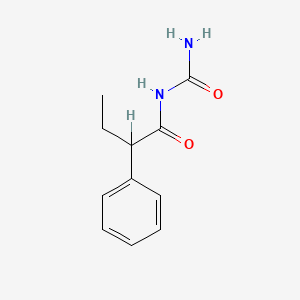

IUPAC Name |

N-carbamoyl-2-phenylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c1-2-9(10(14)13-11(12)15)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H3,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJOQSQHYDOFIOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4020612 | |

| Record name | Ethylphenylacetylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90-49-3, 6192-36-5, 6509-32-6 | |

| Record name | Pheneturide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90-49-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pheneturide [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090493 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | l-Pheneturide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006192365 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzeneacetamide, N-(aminocarbonyl)-alpha-ethyl-, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006509326 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pheneturide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13362 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ethylphenylacetylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethylphenacemide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.817 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENETURIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/878CEJ4HGX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.